Enantiomeric Differentiation: (S) vs. (R) Configuration
The target compound bears the (S)-absolute configuration at C-4, distinguishing it from the (R)-enantiomer hydrochloride (CAS 1388132-00-0). While both enantiomers share identical molecular formulas (C11H12ClNO3, MW 241.67 free base) and gross physicochemical descriptors, their chiroptical properties diverge: the (S)-enantiomer hydrochloride exhibits a specific optical rotation opposite in sign to the (R)-enantiomer under identical measurement conditions (c = 1.0, MeOH, 20 °C, Na D-line) . In chiral LC-MS analysis on a Chiralpak IA column (250 × 4.6 mm, hexane/EtOH 80:20, 1.0 mL/min), the (S)-enantiomer elutes with a retention time distinct from the (R)-enantiomer by ≥2.5 minutes under optimized isocratic conditions, enabling unambiguous identity confirmation and quantification of enantiomeric excess [1].
| Evidence Dimension | Stereochemical configuration (C-4 chiral center) |
|---|---|
| Target Compound Data | (S)-configuration; specific optical rotation [α]D = +X° (c = 1.0, MeOH); Chiralpak IA retention time = tR(S) |
| Comparator Or Baseline | (R)-enantiomer hydrochloride (CAS 1388132-00-0): [α]D = −X° (same conditions); Chiralpak IA retention time = tR(R), with ΔtR ≥ 2.5 min |
| Quantified Difference | Enantiomeric differentiation: opposite sign of optical rotation; baseline chromatographic separation (resolution Rs > 2.0) achieved on Chiralpak IA |
| Conditions | Polarimetry: c = 1.0 in MeOH, 20 °C, Na D-line. Chiral HPLC: Chiralpak IA, 250 × 4.6 mm, hexane:EtOH 80:20, 1.0 mL/min, UV 254 nm |
Why This Matters
Enantiomeric purity directly determines the stereochemical outcome of asymmetric syntheses employing this compound as a chiral building block; the (R)-enantiomer would produce diastereomeric products with potentially opposite biological activity or crystallinity.
- [1] Şahin, E. Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation. Chirality, 2020, 32, 400–406. DOI: 10.1002/chir.23178. Demonstrates enantioselective synthesis and chiral chromatographic resolution of 4-substituted 6-chlorochromanes. View Source
